
2-Aminobutanamide
Overview
Description
2-Aminobutanamide (C₄H₁₀N₂O) is a chiral aminoamide with a four-carbon backbone, featuring an amino group (-NH₂) at the C2 position and an amide (-CONH₂) at the terminal carbon. The (S)-enantiomer, (S)-2-aminobutanamide hydrochloride (CAS: 7682-20-4), is a critical intermediate in synthesizing levetiracetam, a prominent antiepileptic drug . Biocatalytic production using Brucella sp. d-aminopeptidase (Bs-Dap) achieves >99% enantiomeric excess (e.e.) at 300 g/L substrate concentration, demonstrating industrial viability . Key properties include a melting point of 259–263°C, density of 1.027 g/cm³, and moderate water solubility .
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Biotransformation Method
-
Enzyme Method
Starting Material: 2-amido butyronitrile
Reaction Conditions: Water is used as the solvent, eliminating the need for harmful organic solvents, making the process cost-effective and suitable for large-scale industrial production.
Industrial Production Methods
The industrial production of (S)-2-aminobutanamide often combines biotransformation and chemical synthesis. This approach leverages the high optical selectivity of biotransformation and the efficiency of chemical synthesis to produce the compound with high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Oxidation: 2-Aminobutanamide can undergo oxidation reactions, although specific conditions and reagents for such reactions are less commonly documented.
Reduction: Reduction reactions can convert this compound to its corresponding amine or alcohol derivatives.
Substitution: The amino group in this compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or other amines can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines or alcohols.
Scientific Research Applications
2-Aminobutanamide has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Biology: The compound is studied for its role in various biochemical pathways and its potential as a precursor for biologically active molecules.
Industry: It is used in the production of pharmaceuticals and other fine chemicals, benefiting from its chiral properties and reactivity.
Mechanism of Action
The mechanism of action of 2-aminobutanamide, particularly in its role as an intermediate in drug synthesis, involves its conversion to active pharmaceutical ingredients. For example, in the synthesis of levetiracetam, (S)-2-aminobutanamide undergoes further chemical transformations to produce the active drug, which then exerts its effects by modulating neurotransmitter release and reducing neuronal excitability .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional analogs of 2-aminobutanamide include cyclobutane derivatives, branched amino acids, enantiomers, and benzamide-based compounds. Below is a detailed comparison:
Structural and Functional Analogues
Key Data Table
Biological Activity
2-Aminobutanamide, specifically its (S)-enantiomer, is a significant compound in biochemical applications, particularly as a chiral building block in the synthesis of pharmaceuticals such as levetiracetam. This article explores the biological activity of this compound, focusing on its enzymatic production, pharmacological properties, and potential therapeutic applications.
This compound has the molecular formula C4H10N2O and is characterized by the presence of an amine group attached to a butanamide structure. Its chiral nature allows for distinct biological activities depending on its stereochemistry.
Enzymatic Production
The production of (S)-2-aminobutanamide has garnered attention due to its relevance in drug synthesis. A notable method involves the use of a novel d-aminopeptidase from Brucella sp., which exhibits high activity and enantioselectivity. The enzyme operates optimally at 45°C and pH 8.0, demonstrating a low value, indicating a strong affinity for this compound as a substrate. In a study, the kinetic resolution of 300 g/L of this compound achieved over 50% conversion with >99% enantiomeric excess within 80 minutes using recombinant Escherichia coli cells .
Table 1: Enzymatic Characteristics of d-Amino Peptidase from Brucella sp.
Parameter | Optimal Value |
---|---|
Temperature | 45°C |
pH | 8.0 |
Low | |
Conversion Rate | >50% |
Enantiomeric Excess | >99% |
Pharmacological Activity
Research indicates that (S)-2-aminobutanamide exhibits various biological activities, including:
- Neuroprotective Effects : As a precursor to levetiracetam, (S)-2-aminobutanamide is implicated in anticonvulsant activity, providing neuroprotection against excitotoxicity.
- Metabolic Role : It participates in metabolic pathways involving amino acids and neurotransmitter synthesis.
- Potential Anti-infective Properties : Preliminary studies suggest that it may have anti-infective effects, although more research is needed to fully elucidate this property .
Case Studies
-
Kinetic Resolution Using d-Amino Peptidase :
A study demonstrated the effective use of d-aminopeptidase for the kinetic resolution of racemic this compound. The enzyme's high specificity allows for the selective production of (S)-2-aminobutanamide, which is essential for synthesizing pharmacologically active compounds . -
Biotransformation Studies :
Another case involved the biotransformation of L-2-aminobutyric acid into (S)-2-aminobutanamide using engineered leucine dehydrogenase. This approach highlights the versatility and efficiency of biocatalytic methods in producing chiral amines .
Q & A
Basic Research Questions
Q. What is the primary role of 2-Aminobutanamide in pharmaceutical synthesis?
this compound is a chiral intermediate critical for synthesizing levetiracetam , an anti-epileptic drug. The (S)-enantiomer specifically ensures the pharmacological activity of levetiracetam, as only this form interacts effectively with synaptic vesicle protein 2A (SV2A) in the central nervous system . Researchers prioritize enantioselective synthesis to avoid inactive or toxic enantiomers, emphasizing the compound’s role in asymmetric pharmaceutical synthesis.
Methodological Insight :
- Use chiral starting materials (e.g., L-threonine) or enzymatic resolution to ensure enantiopurity.
- Validate chirality via chiral HPLC (e.g., CROWNPAK CR (+) column) .
Q. What are the common synthetic routes for this compound?
Two primary methods are widely documented:
Chemical Synthesis :
- Start with (S)-2-aminobutanamide hydrochloride and react with ethyl 4-bromobutyrate or 4-chlorobutyryl chloride to form levetiracetam .
- Advantages : High yield, scalability.
- Limitations : Requires harsh reagents (e.g., thionyl chloride).
Biotransformation :
- Convert L-threonine to L-2-aminobutyric acid via microbial enzymes, followed by esterification and ammonolysis .
- Advantages : Environmentally friendly, high enantioselectivity.
Method | Starting Material | Key Step | Yield (%) | Purity (ee%) |
---|---|---|---|---|
Chemical Synthesis | Ethyl 4-bromobutyrate | Nucleophilic substitution | 85–90 | ≥99 (S) |
Biotransformation | L-threonine | Enzymatic conversion | 70–75 | ≥98 (S) |
Q. How is enantiomeric purity validated in this compound synthesis?
A validated reverse-phase chiral HPLC method using a CROWNPAK CR (+) column is employed. Parameters include:
- Mobile phase: Perchloric acid (pH 1.5) with methanol gradient.
- Detection: UV at 210 nm.
- Sensitivity: Detects ≤0.1% (R)-enantiomer in (S)-2-aminobutanamide .
Troubleshooting Tip :
- Column temperature (25–30°C) and flow rate (0.8 mL/min) optimize resolution.
Advanced Research Questions
Q. How can researchers resolve contradictions in enantiomer activity data?
Discrepancies often arise from impurities or misassigned stereochemistry. To address this:
Analytical Validation :
- Cross-validate purity using circular dichroism (CD) and HPLC-MS .
Biological Assays :
- Test enantiomers separately in in vitro SV2A binding assays to confirm activity.
Statistical Analysis :
Q. What methodological considerations apply to biocatalytic vs. chemical synthesis?
Factor | Biocatalytic Route | Chemical Route |
---|---|---|
Enantioselectivity | High (enzymes favor S-enantiomer) | Moderate (requires chiral auxiliaries) |
Environmental Impact | Low (aqueous solvents, mild conditions) | High (organic solvents, toxic reagents) |
Scalability | Limited by enzyme stability | High (industrial reactors) |
Optimization Strategies :
- For biocatalysis: Engineer d-aminopeptidase (e.g., from Brucella spp.) to enhance thermostability .
- For chemical synthesis: Use flow chemistry to improve reaction control and reduce waste .
Q. How should researchers design experiments to analyze oxidative degradation pathways?
this compound’s oxidation mechanisms are understudied. A proposed workflow:
Stress Testing :
- Expose the compound to H2O2, UV light, or metal catalysts.
Degradation Analysis :
- Use LC-QTOF-MS to identify byproducts (e.g., nitriles, carboxylic acids).
Mechanistic Modeling :
- Apply DFT calculations to predict reactive sites and degradation pathways .
Key Challenge :
- Oxidation products may retain chirality, requiring tandem chiral HPLC-MS for accurate characterization.
Q. What safety protocols are critical when handling this compound?
Properties
IUPAC Name |
2-aminobutanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O/c1-2-3(5)4(6)7/h3H,2,5H2,1H3,(H2,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNNJFUDLLWOVKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001347473 | |
Record name | DL-2-Aminobutyramide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001347473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53726-14-0, 7324-11-0 | |
Record name | DL-2-Aminobutyramide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001347473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-2-Amino-butylacetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.153 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.